6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one
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Overview
Description
It is a phenolic ketone with the molecular formula C17H24O3 and a molecular weight of 276.37 g/mol . This compound is known for its pungent taste and is a degradation product of gingerol, another active component in ginger.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one typically involves the condensation of vanillin with acetone followed by a series of reactions including reduction and dehydration . The reaction conditions often require acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through the extraction from ginger or through chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from ginger extracts .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one undergoes various chemical reactions including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Scientific Research Applications
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of phenolic ketones and their reactivity.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research has shown potential therapeutic effects in treating conditions like cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, which are involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Gingerol: Another active component in ginger with similar bioactive properties.
Paradol: A related compound with a similar structure but different functional groups.
Zingerone: A compound with a similar phenolic structure but different side chains.
Uniqueness
6-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one is unique due to its specific structure, which imparts distinct bioactive properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
143114-93-6 |
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Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
6-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one |
InChI |
InChI=1S/C17H24O4/c1-3-4-5-14(18)9-10-15(19)8-6-13-7-11-16(20)17(12-13)21-2/h7,9-12,14,18,20H,3-6,8H2,1-2H3 |
InChI Key |
SEWFXECKZBLANJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
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